propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate
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Overview
Description
propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex chemical compound with diverse applications in scientific research. Its unique structure and properties make it suitable for studying biological processes, drug synthesis, and material science advancements.
Preparation Methods
The synthesis of propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Chemical Reactions Analysis
propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate has a wide range of scientific research applications. It is used in the study of biological processes, drug synthesis, and material science advancements. Its unique structure allows researchers to explore its potential as an enzyme inhibitor, anticancer agent, and in medical imaging . Additionally, it has applications in the industry as a vulcanization accelerator, froth flotation collector, antifouling agent, and in coatings and lubricant additives .
Mechanism of Action
The mechanism of action of propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can be compared with other similar compounds, such as indole derivatives and dithiocarbamates . These compounds share some structural similarities but differ in their specific chemical properties and applications. For example, indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Dithiocarbamates, on the other hand, are used as enzyme inhibitors, anticancer agents, and in industrial applications .
Properties
IUPAC Name |
propyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-4-11-27-21(25)14-5-7-15(8-6-14)29-19-13-28-18-12-16(30-22(26)23(2)3)9-10-17(18)20(19)24/h5-10,12-13H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIMQRRBIINFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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